

# A Comparative Guide to SR9011 Hydrochloride and Other REV-ERB Agonists

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## Compound of Interest

Compound Name: SR9011 hydrochloride

Cat. No.: B3049455

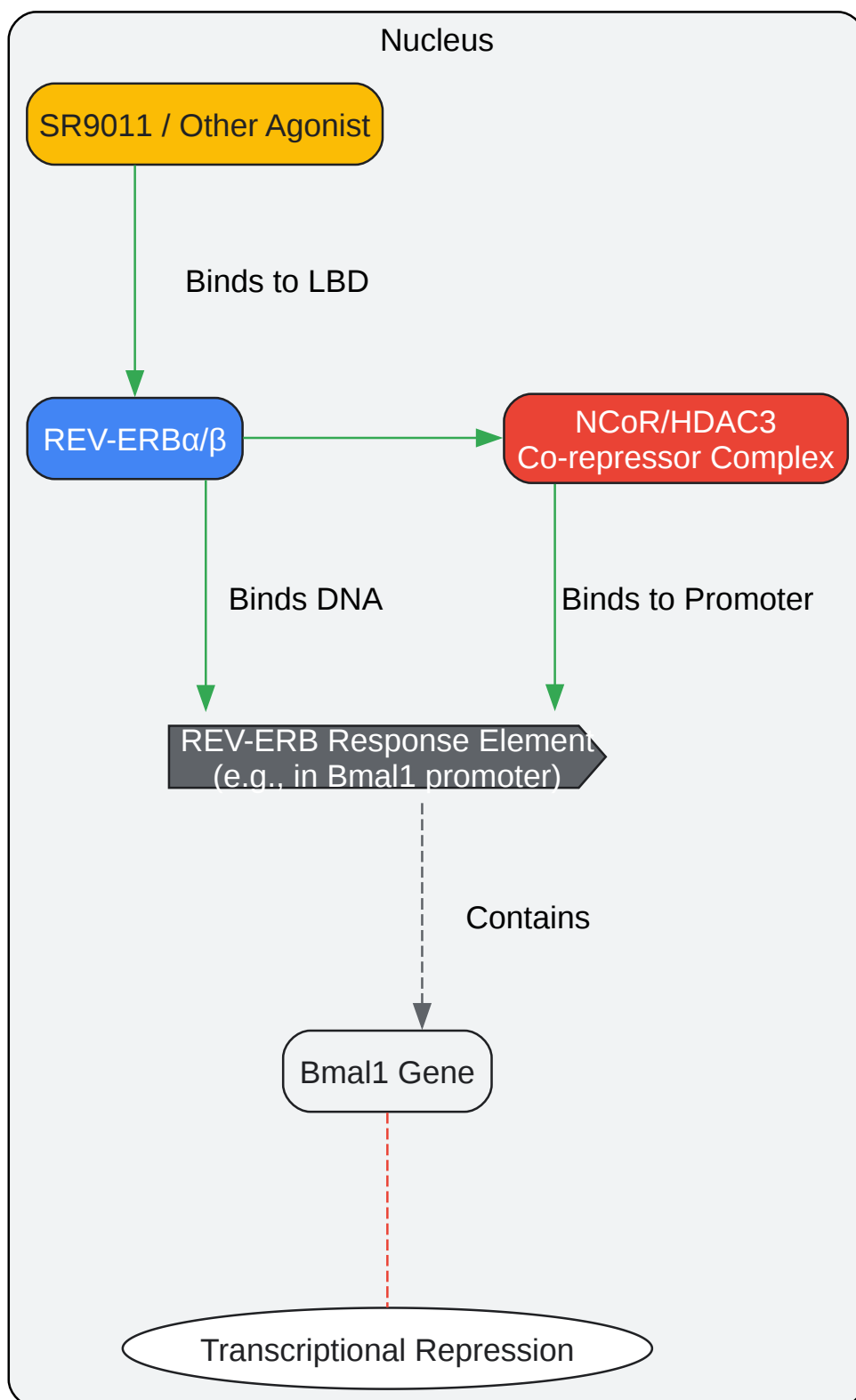
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For researchers in circadian biology, metabolism, and drug discovery, synthetic REV-ERB agonists are invaluable tools for probing the physiological functions and therapeutic potential of the nuclear receptors REV-ERB $\alpha$  and REV-ERB $\beta$ . These receptors are critical components of the core circadian clock and play vital roles in regulating gene expression involved in metabolism and inflammation.<sup>[1]</sup> This guide provides an objective comparison of **SR9011 hydrochloride** with other notable REV-ERB agonists, supported by experimental data, to aid researchers in selecting the appropriate chemical tool for their studies.

The development of synthetic ligands for these receptors began with first-in-class probes like GSK4112. Subsequent research led to the development of more potent successors, SR9009 and SR9011, which offered improved pharmacokinetic profiles suitable for in vivo studies.<sup>[1][2]</sup> More recent advancements have introduced compounds like STL1267, which demonstrates even higher affinity and specificity.<sup>[2][3]</sup>

## Signaling Pathway of REV-ERB Agonists

REV-ERB agonists function by binding to the ligand-binding domain of the REV-ERB $\alpha$  and REV-ERB $\beta$  receptors. This binding event induces a conformational change that enhances the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex, which includes histone deacetylases (HDACs).<sup>[1]</sup> The NCoR/HDAC3 complex then leads to the transcriptional repression of REV-ERB target genes.<sup>[2]</sup> A primary target of this repression is the core clock gene Bmal1.<sup>[1][4]</sup>



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**Caption:** REV-ERB agonist signaling pathway.

## Quantitative Comparison of REV-ERB Agonists

The following table summarizes key quantitative data for **SR9011 hydrochloride** and other REV-ERB agonists, allowing for a direct comparison of their performance characteristics. SR9009 and SR9011 show a significant improvement in potency and efficacy over the pioneering agonist, GSK4112.<sup>[1]</sup> While structurally similar, SR9011 was developed as an improved version of SR9009, with some research suggesting it has better bioavailability.<sup>[5][6]</sup> <sup>[7]</sup> Newer compounds like STL1267 and SR12418 offer even greater potency.<sup>[8][9]</sup>

| Parameter                       | SR9011   | SR9009   | GSK4112   | STL1267  |
|---------------------------------|--|--|---|--|
| Target(s)                       | REV-ERB $\alpha$ ,<br>REV-ERB $\beta$                        | REV-ERB $\alpha$ ,<br>REV-ERB $\beta$                            | REV-ERB $\alpha$ ,<br>REV-ERB $\beta$                               | REV-ERB $\alpha$ ,<br>REV-ERB $\beta$                        |
| Mechanism of Action             | Agonist;<br>enhances NCoR<br>co-repressor<br>recruitment[1]  | Agonist;<br>enhances NCoR<br>co-repressor<br>recruitment[1]      | Agonist;<br>enhances NCoR<br>co-repressor<br>recruitment[1]         | Agonist;<br>enhances NCoR<br>co-repressor<br>recruitment[10] |
| Potency (REV-ERB $\alpha$ IC50) | ~790 nM[1][11]   | ~670 nM[1]   | ~400 nM (EC50)<br>[12]  | ~160 nM (Ki)[8]  |
| Potency (REV-ERB $\beta$ IC50)  | ~560 nM[8][11]   | ~800 nM[1]   | Limited activity[1]   | High Affinity  |
| Potency (Bmal1 Repression IC50) | ~620 nM[1]   | ~710 nM[1]   | Limited activity[1]   | More efficient than SR9009[2]                                |
| In Vivo Activity                | Sufficient pharmacokinetic properties for in vivo use[1][13] | Sufficient pharmacokinetic properties for in vivo use[1][2]      | Poor systemic exposure, not suitable for most in vivo studies[1][2] | Shows in vivo potency and improved pharmacokinetics[2][14]   |
| Known Off-Targets               | Liver X Receptor (LXR)[15]                                   | Liver X Receptor (LXR), other REV-ERB-independent effects[2][15] | -   | High specificity, weak binding to two other NRs[14]          |
| Bioavailability                 | Designed for improved bioavailability over SR9009[5][6]      | Poor oral bioavailability[16]                                    | Poor pharmacokinetic profile[2]                                     | Orally bioavailable[17]                                      |

## Experimental Protocols

The characterization and comparison of REV-ERB agonists rely on a set of key in vitro and in vivo experiments. Generalized protocols for these assays are provided below.

## Cell-Based Reporter Gene Assay (Bmal1-luciferase)

This assay measures a compound's ability to modulate the transcriptional repressor activity of REV-ERB on a target gene promoter.

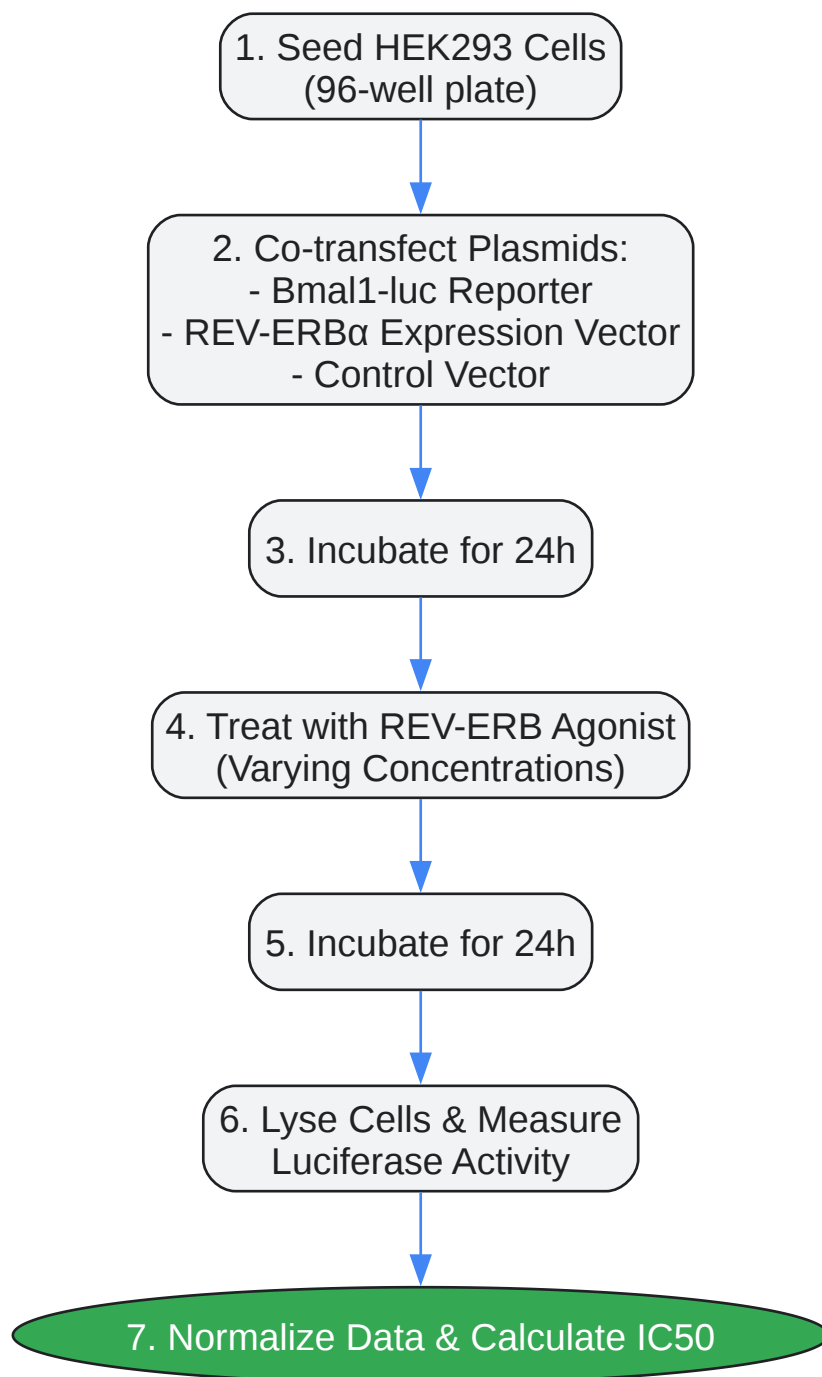
- Cell Culture and Transfection:
  - HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
  - Cells are seeded in 96-well plates.
  - Co-transfection is performed using plasmids for:
    - A luciferase reporter driven by the Bmal1 promoter.[\[13\]](#)
    - A full-length REV-ERB $\alpha$  expression vector.[\[13\]](#)
    - A control vector (e.g.,  $\beta$ -galactosidase) for normalization.
- Compound Treatment:
  - After 24 hours, the culture medium is replaced with a medium containing the test compound (e.g., SR9011) at various concentrations or a vehicle control (DMSO).
  - Cells are incubated for an additional 24 hours.
- Data Analysis:
  - Cells are lysed, and luciferase activity is measured using a luminometer.
  - Luciferase values are normalized to the control vector's activity.
  - The half-maximal inhibitory concentration (IC<sub>50</sub>) is calculated from the dose-response curve, representing the concentration at which the compound achieves 50% of its maximal repression of the Bmal1 promoter.

## In Vivo Pharmacokinetic and Efficacy Studies in Mice

These experiments assess the compound's properties and effects in a living organism.

- Animal Model:
  - Diet-induced obese mice are often used to study metabolic effects.[13]
- Compound Administration:
  - The REV-ERB agonist (e.g., SR9011) is administered, typically via intraperitoneal (i.p.) injection, at a specified dose (e.g., 100 mg/kg) and frequency (e.g., twice daily).[13]
- Pharmacokinetic Analysis:
  - Blood samples are collected at various time points post-administration.
  - Plasma concentrations of the compound are measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  - Pharmacokinetic parameters such as half-life, C<sub>max</sub> (maximum concentration), and bioavailability are determined.[18]
- Efficacy Assessment:
  - Physiological parameters are measured throughout the study. This can include body weight, fat mass, and energy expenditure (measured using a Comprehensive Lab Animal Monitoring System - CLAMS).[13]
  - At the end of the study, tissues (liver, skeletal muscle, adipose) are collected to analyze the expression of REV-ERB target genes via quantitative PCR (qPCR).[2]

## Experimental Workflow Diagram



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**Caption:** Workflow for a cell-based reporter assay.

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